molecular formula C11H9FN2O4S B1275337 6'-fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide CAS No. 66892-63-5

6'-fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide

Cat. No.: B1275337
CAS No.: 66892-63-5
M. Wt: 284.27 g/mol
InChI Key: YTHRHFDCECODBU-UHFFFAOYSA-N
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Description

6’-fluoro-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-thiochromene]-2,5-dione 1’,1’-dioxide is a complex organic compound characterized by its unique spirocyclic structure. This compound features a fluorine atom, an imidazolidine ring, and a thiochromene moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-fluoro-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-thiochromene]-2,5-dione 1’,1’-dioxide typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a fluorinated aromatic compound, which undergoes nucleophilic substitution to introduce the imidazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6’-fluoro-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-thiochromene]-2,5-dione 1’,1’-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents, potentially leading to derivatives with different chemical and biological properties .

Scientific Research Applications

6’-fluoro-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-thiochromene]-2,5-dione 1’,1’-dioxide has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure and reactivity.

    Medicine: Research explores its potential as a therapeutic agent, particularly in areas like cancer treatment, where its unique structure may interact with specific molecular targets.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 6’-fluoro-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-thiochromene]-2,5-dione 1’,1’-dioxide involves its interaction with specific molecular targets. The fluorine atom and spirocyclic structure contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Pathways involved in these interactions include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    6’-fluoro-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-chromene]-2,5-dione: Similar structure but lacks the thiochromene moiety.

    2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-thiochromene]-2,5-dione: Similar structure but lacks the fluorine atom.

    6’-fluoro-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-thiochromene]-2,5-dione: Similar structure but lacks the 1’,1’-dioxide group.

Uniqueness

The uniqueness of 6’-fluoro-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-thiochromene]-2,5-dione 1’,1’-dioxide lies in its combination of a fluorine atom, spirocyclic structure, and thiochromene moiety.

Biological Activity

6'-Fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide (CAS No. 66892-63-5) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including cytotoxicity against cancer cell lines, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₃FNO₄S
  • Molecular Weight : 284.27 g/mol
  • Structure : The compound features a spiro configuration that contributes to its biological properties.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)Reference
LNCaP (Prostate)3.5
MCF-7 (Breast)9.18
HepG2 (Liver)9.10

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated significant cytotoxic activity, particularly against LNCaP cells.

The mechanism through which this compound exerts its effects is still under investigation. Preliminary molecular docking studies suggest potential interactions with key proteins involved in cancer cell proliferation and survival pathways. However, further validation through biochemical assays is required to confirm these interactions.

Study on Anticancer Activity

A study published in early 2023 evaluated the anticancer properties of various derivatives of imidazolidine compounds, including the target compound. The researchers utilized in vitro assays to assess cytotoxicity and selectivity indices across multiple cancer cell lines. The results indicated that the compound exhibited a therapeutic index greater than 2.5 in animal models, suggesting a promising safety profile alongside its efficacy .

In Vivo Studies

In vivo studies involving xenograft models demonstrated that treatment with the compound resulted in a significant reduction in tumor volume compared to control groups. The treatment regimen included administering the compound at a dose of 170 mg/kg for ten days, leading to a T/C ratio close to 60% on day eight post-treatment .

Properties

IUPAC Name

6-fluoro-1,1-dioxospiro[2,3-dihydrothiochromene-4,5'-imidazolidine]-2',4'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O4S/c12-6-1-2-8-7(5-6)11(3-4-19(8,17)18)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHRHFDCECODBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90411060
Record name 6-fluoro-1,1-dioxospiro[2,3-dihydrothiochromene-4,5'-imidazolidine]-2',4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90411060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66892-63-5
Record name 6-fluoro-1,1-dioxospiro[2,3-dihydrothiochromene-4,5'-imidazolidine]-2',4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90411060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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